

Spectroscopic properties of benzophenone (UV-Vis, NMR)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzophenone**

Cat. No.: **B1666685**

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Properties of **Benzophenone** (UV-Vis, NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic properties of **benzophenone**, a fundamental diarylketone widely utilized as a building block in organic synthesis and as a common photosensitizer in photochemistry.^[1] Understanding its spectral characteristics through Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its application in research, quality control, and drug development.

UV-Visible Spectroscopy

The UV-Vis spectrum of **benzophenone** is characterized by distinct absorption bands corresponding to electronic transitions within the molecule. The positions and intensities of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism. The spectrum typically displays two main types of transitions: a high-intensity $\pi \rightarrow \pi^*$ transition and a lower-intensity, longer-wavelength $n \rightarrow \pi^*$ transition.

Absorption Data

The UV spectrum of **benzophenone** exhibits a strong absorption band in the shorter UV region, attributed to $\pi \rightarrow \pi^*$ transitions of the aromatic rings, and a weaker band at longer wavelengths due to the $n \rightarrow \pi^*$ transition of the carbonyl group's non-bonding electrons.^{[2][3]}

The $n \rightarrow \pi^*$ transition undergoes a characteristic blue shift (hypsochromic shift) in polar, protic solvents due to hydrogen bonding between the solvent and the carbonyl oxygen.[2][3]

Table 1: UV-Vis Absorption Maxima (λ_{max}) of **Benzophenone** in Various Solvents

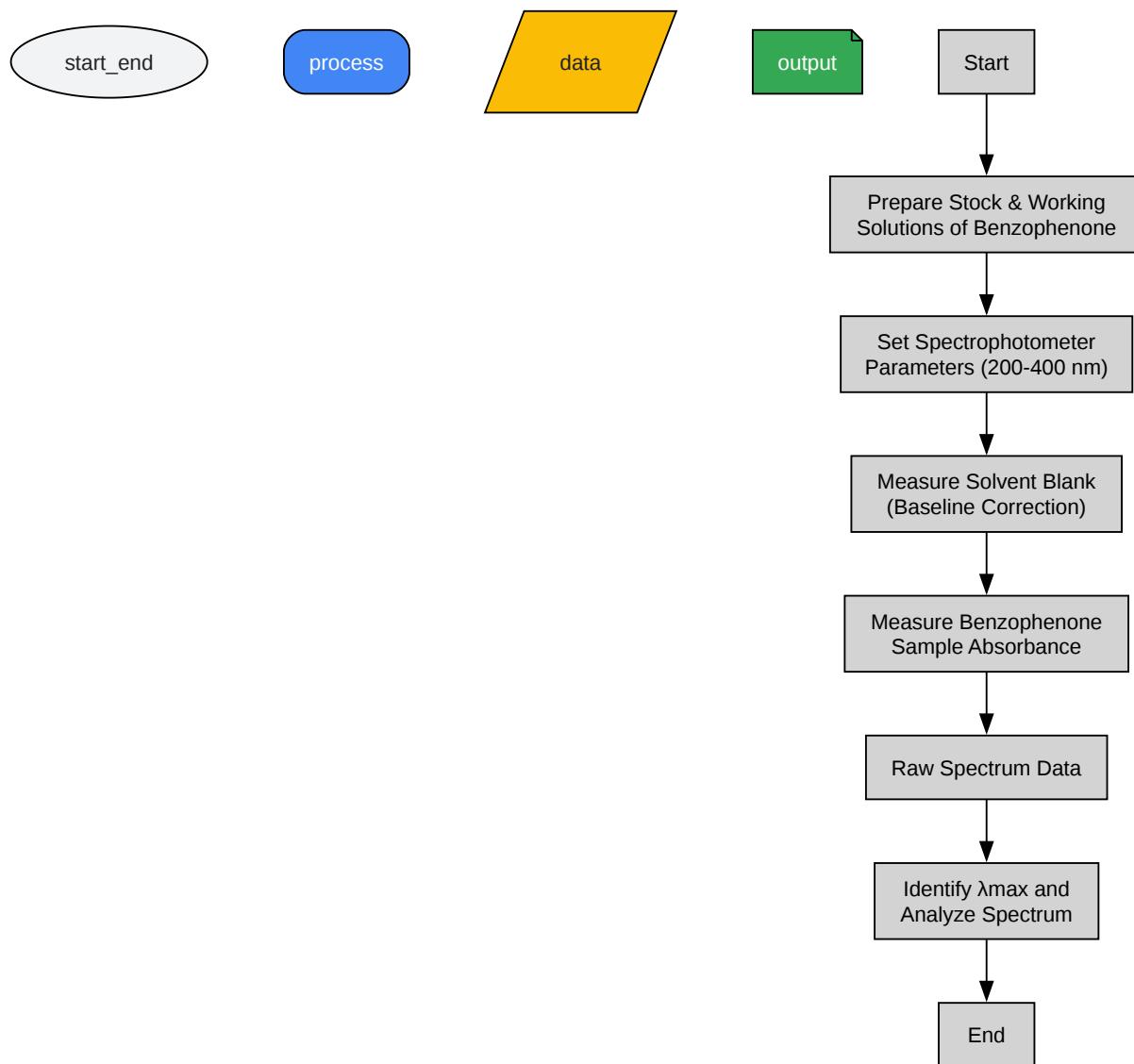
Solvent	$\lambda_{\text{max}} (\pi \rightarrow \pi)$	$\lambda_{\text{max}} (n \rightarrow \pi)$	Reference
n-Heptane	248.2 nm	346.6 nm	[3]
Cyclohexane	~248 nm	~346 nm	[2]
Ethanol	252.2 nm	334.0 nm	[2][3]

Note: Additional $\pi \rightarrow \pi^*$ transitions can be observed at shorter wavelengths (~204-210 nm).[2][3][4]

Experimental Protocol: UV-Vis Spectroscopic Analysis

This protocol outlines the general procedure for obtaining a UV-Vis spectrum of **benzophenone**.

1.2.1 Materials and Equipment


- Double-beam UV-Vis spectrophotometer with a scanning range of 200-400 nm.[5]
- Matched quartz cuvettes (1 cm path length).
- Spectroscopic grade solvent (e.g., ethanol, cyclohexane).
- Benzophenone** reference standard.
- Volumetric flasks and pipettes.

1.2.2 Procedure

- Preparation of Stock Solution: Accurately weigh a precise amount of **benzophenone** (e.g., 10 mg) and transfer it to a volumetric flask (e.g., 100 mL). Dissolve and dilute to the mark with the chosen spectroscopic grade solvent to create a stock solution.

- Preparation of Working Solution: Dilute the stock solution with the same solvent to a concentration that provides an absorbance reading within the instrument's linear range (typically 0.2 - 1.0 AU).
- Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range (e.g., 200-400 nm).^[5]
- Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as the blank. Place it in the spectrophotometer and record a baseline correction.
- Sample Measurement: Rinse and fill a second cuvette with the **benzophenone** working solution. Place it in the sample holder and record the absorption spectrum.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualization: UV-Vis Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the UV-Vis analysis of **benzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **benzophenone**. Due to the molecule's C₂ symmetry, the two phenyl rings are equivalent, simplifying the resulting spectra.

1H NMR Data

In the proton NMR spectrum, the ten protons of **benzophenone** give rise to three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons.^[6] The ortho protons are the most deshielded due to the anisotropic effect of the carbonyl group.

Table 2: 1H NMR Chemical Shifts for **Benzophenone** in CDCl₃

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-2, H-6, H-2', H-6' (ortho)	~7.79	Doublet (d)	4H
H-4, H-4' (para)	~7.57	Triplet (t)	2H
H-3, H-5, H-3', H-5' (meta)	~7.46	Triplet (t)	4H

Reference for shifts:^[7]. Multiplicity and assignments are based on typical aromatic coupling patterns.^[6]

13C NMR Data

The 13C NMR spectrum of **benzophenone** is simplified by its symmetry, exhibiting only five signals instead of the thirteen expected from its molecular formula.^[8] These signals correspond to the carbonyl carbon and the four unique carbons of the phenyl rings (ipso, ortho, meta, and para).

Table 3: 13C NMR Chemical Shifts for **Benzophenone**

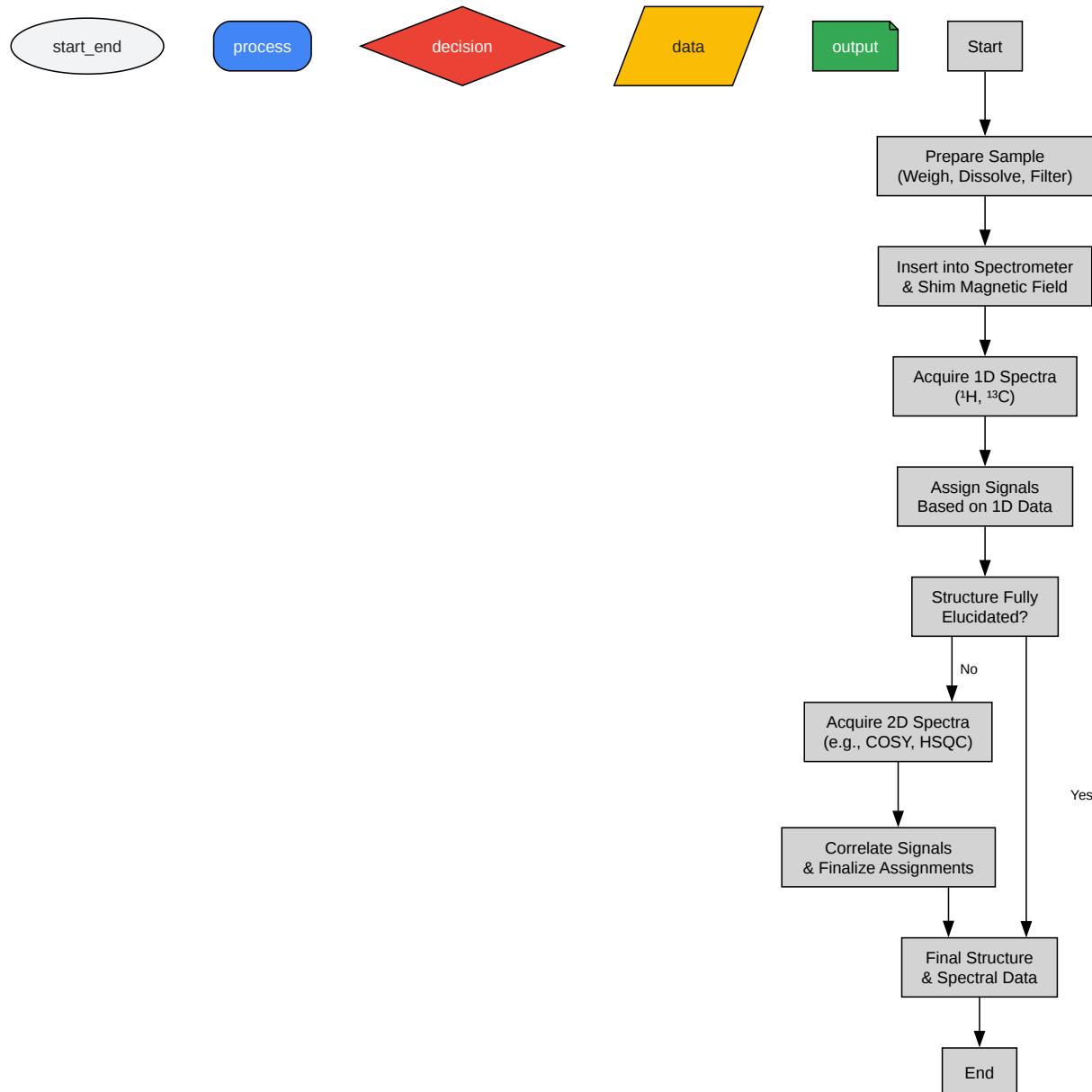
Carbon	Chemical Shift (δ , ppm)
C=O (carbonyl)	~190-200
C-1, C-1' (ipso)	~137
C-4, C-4' (para)	~132
C-2, C-6, C-2', C-6' (ortho)	~130
C-3, C-5, C-3', C-5' (meta)	~128

Note: Exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The ranges provided are typical for ketones and aromatic compounds.[\[8\]](#)

Experimental Protocol: NMR Spectroscopic Analysis

This protocol provides a general method for preparing a **benzophenone** sample for NMR analysis.

2.3.1 Materials and Equipment


- NMR spectrometer.
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).
- **Benzophenone** sample.
- Pasteur pipette and glass wool.

2.3.2 Procedure

- Sample Preparation: Accurately weigh 5-25 mg of **benzophenone** for 1H NMR, or 20-100 mg for 13C NMR.[\[9\]](#)
- Dissolution: Transfer the sample to a small vial and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[\[9\]](#) Gentle vortexing can aid dissolution.

- Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9]
- Acquisition: Cap the NMR tube and insert it into the spectrometer.
- Shimming: Carefully shim the magnetic field to ensure homogeneity and achieve high-resolution spectra.[9]
- Data Acquisition: Acquire the ^1H spectrum, followed by the ^{13}C spectrum. Standard pulse programs are used for each experiment.

Visualization: NMR Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for NMR-based structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: Showing NP-Card for Benzophenone (NP0001390) [np-mrd.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Benzophenone(119-61-9) 1H NMR spectrum [chemicalbook.com]
- 8. Cshifts [sites.science.oregonstate.edu]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic properties of benzophenone (UV-Vis, NMR)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666685#spectroscopic-properties-of-benzophenone-uv-vis-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com